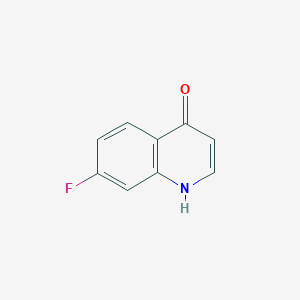

7-Fluoroquinolin-4-ol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

7-fluoro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLHGUGJJHJJVHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00959908 | |

| Record name | 7-Fluoroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00959908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183057-60-5, 391-83-3 | |

| Record name | 7-Fluoro-4(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183057-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Fluoro-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=391-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Fluoroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00959908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 391-83-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 7-Fluoroquinolin-4-ol: Chemical Properties and Synthesis

Introduction: The Significance of the Fluorinated Quinolone Scaffold

In the landscape of medicinal chemistry and drug development, the quinoline nucleus represents a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds. Its rigid, heterocyclic structure provides a unique three-dimensional arrangement for substituent groups to interact with biological targets. The introduction of a fluorine atom, particularly at the 7-position, can significantly enhance a molecule's therapeutic potential. Fluorine's high electronegativity and small size can modulate electronic properties, improve metabolic stability by blocking sites of oxidation, and increase binding affinity to target proteins.

7-Fluoroquinolin-4-ol, also known as 7-fluoro-4-hydroxyquinoline, is a pivotal intermediate in the synthesis of a wide range of bioactive molecules, most notably the potent class of fluoroquinolone antibiotics.[1] These drugs function by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, thereby exhibiting broad-spectrum antimicrobial activity.[1] Beyond its role in antibiotic development, this versatile building block is utilized in the exploration of novel therapeutic agents for antiviral and anticancer applications.[1] This guide provides a comprehensive overview of the chemical properties of this compound and a detailed examination of its synthesis, offering field-proven insights for researchers and drug development professionals.

Chemical and Physical Properties of this compound

The physical and chemical properties of this compound are fundamental to its handling, reaction optimization, and purification. Due to the presence of the hydroxyl group and the quinoline core, it is a high-melting solid. It exists in tautomeric equilibrium with its keto form, 7-fluoro-1H-quinolin-4-one, with the keto form generally predominating in the solid state and in solution. This tautomerism is a critical consideration in its reactivity.

| Property | Value | Source |

| Molecular Formula | C₉H₆FNO | [1] |

| Molecular Weight | 163.15 g/mol | [1] |

| Melting Point | 238-239 °C | [1] |

| Appearance | Off-white to light brown solid (predicted) | Analogous to 7-chloroquinolin-4-ol |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF (predicted) | General quinolone properties |

Synthesis of this compound: The Gould-Jacobs Reaction

The most established and widely employed method for the synthesis of 4-hydroxyquinolines, including this compound, is the Gould-Jacobs reaction .[2][3] This robust reaction proceeds in two key stages: the initial condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.

Causality Behind Experimental Choices in the Gould-Jacobs Synthesis

The success of the Gould-Jacobs synthesis hinges on a series of well-understood mechanistic steps and carefully controlled reaction conditions:

-

Choice of Starting Materials: The synthesis of this compound logically commences with 3-fluoroaniline . The position of the fluorine atom on the aniline ring dictates its final position on the quinoline nucleus. The other key reactant is diethyl ethoxymethylenemalonate (EMME) , which provides the three-carbon chain and the ester functionality necessary to form the second ring of the quinoline system.

-

Step 1: Condensation to form Diethyl (3-fluoroanilino)methylenemalonate: This initial step is a nucleophilic vinyl substitution reaction. The amino group of 3-fluoroaniline acts as a nucleophile, attacking the electron-deficient double bond of EMME and displacing the ethoxy group. This reaction is typically carried out at a moderately elevated temperature (e.g., in refluxing ethanol) to drive the reaction to completion.

-

Step 2: Thermal Cyclization: This is the critical, energy-intensive step of the synthesis. The intermediate, diethyl (3-fluoroanilino)methylenemalonate, undergoes an intramolecular cyclization at high temperatures (typically 250-300 °C).[3] This pericyclic reaction forms the quinoline ring. The use of a high-boiling, inert solvent such as diphenyl ether or Dowtherm A is crucial to achieve the necessary temperature for efficient cyclization and to prevent sublimation of the starting material. Modern approaches often employ microwave heating, which can dramatically reduce reaction times and improve yields by efficiently reaching the high temperatures required for cyclization.[4][5]

-

Step 3 & 4 (Optional but common): Hydrolysis and Decarboxylation: The direct product of the cyclization is ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate. For many applications, the final this compound is desired. This is achieved by saponification (hydrolysis) of the ester group using a base like sodium hydroxide, followed by acidification to yield the carboxylic acid. Subsequent heating of the carboxylic acid induces decarboxylation to afford the final product.

Visualizing the Synthesis Workflow

Caption: Workflow for the Gould-Jacobs synthesis of this compound.

Detailed Experimental Protocol: A Modern Approach

The following protocol is a representative modern procedure for the synthesis of this compound, incorporating microwave heating for the cyclization step to enhance efficiency.

Step 1: Synthesis of Diethyl (3-fluoroanilino)methylenemalonate

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Add absolute ethanol to the flask to act as a solvent.

-

Heat the mixture to reflux and maintain for 1.5-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

The resulting residue can be crystallized from petroleum ether or a similar non-polar solvent to yield diethyl (3-fluoroanilino)methylenemalonate as a solid.

Step 2: Synthesis of Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate

-

Place the diethyl (3-fluoroanilino)methylenemalonate (1.0 eq) in a microwave-safe reaction vial equipped with a magnetic stirring bar.

-

Add a high-boiling solvent such as diphenyl ether or use an excess of a reagent like in some solvent-free protocols.

-

Seal the vial and place it in a microwave reactor.

-

Heat the mixture to 250 °C and hold for 10-20 minutes.[5] The optimal time and temperature may need to be determined empirically.

-

After the reaction, cool the vial to room temperature, which should induce precipitation of the product.

-

Filter the solid product and wash with a cold solvent like acetonitrile or ethanol to remove the high-boiling solvent.

-

Dry the resulting solid under vacuum to obtain ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate.

Step 3 & 4: Synthesis of this compound (Hydrolysis and Decarboxylation)

-

Suspend the ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 10-20%).

-

Heat the mixture to reflux for 2-4 hours to ensure complete hydrolysis of the ester.

-

Cool the reaction mixture and carefully acidify with a strong acid (e.g., concentrated HCl) to a pH of approximately 2-3. This will precipitate the 7-fluoro-4-hydroxyquinoline-3-carboxylic acid.

-

Filter the solid, wash with water, and dry.

-

Place the dried carboxylic acid in a flask and heat it to its melting point (or slightly above) to effect decarboxylation. The evolution of CO₂ gas will be observed.

-

Once the gas evolution ceases, cool the flask. The resulting solid is the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Reaction Mechanism Visualization

Caption: Mechanism of the Gould-Jacobs reaction for this compound synthesis.

Conclusion

This compound is a compound of significant interest due to its role as a key precursor in the synthesis of medicinally important molecules. Its chemical properties, particularly its tautomeric nature, are central to its reactivity. The Gould-Jacobs reaction provides a reliable and well-understood pathway for its synthesis from readily available starting materials. By understanding the mechanistic underpinnings of this reaction, researchers can optimize conditions to achieve high yields of this valuable intermediate. The continued exploration of derivatives based on the this compound scaffold holds considerable promise for the discovery of new therapeutic agents.

References

A Senior Scientist's Guide to the Synthesis of 7-Fluoroquinolin-4-ol Derivatives: Pathways, Mechanisms, and Practical Insights

The 7-fluoroquinolin-4-ol scaffold is a cornerstone in medicinal chemistry, forming the core of numerous antibacterial agents, kinase inhibitors for cancer therapy, and other pharmacologically active molecules.[1][2] The strategic placement of a fluorine atom at the 7-position can significantly enhance metabolic stability, membrane permeation, and binding affinity to biological targets.[3] This guide provides an in-depth exploration of the primary synthetic pathways to this privileged structure, moving beyond mere procedural lists to dissect the underlying chemical logic and rationale that informs protocol design. We will examine classical thermal cyclization methods and touch upon modern catalytic alternatives, offering field-proven insights for researchers in drug discovery and development.

I. The Gould-Jacobs Reaction: A Foundational Approach

The Gould-Jacobs reaction, first reported in 1939, remains a robust and widely utilized method for constructing the quinolin-4-one backbone.[4][5] The pathway is a multi-step sequence beginning with the condensation of a substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization.[6][7] Subsequent saponification and decarboxylation yield the target 4-hydroxyquinoline.[6]

Mechanism and Rationale

The reaction proceeds through a well-defined sequence. The initial step is a nucleophilic substitution on DEEM by the aniline (in our case, 3-fluoroaniline), forming an anilidomethylenemalonate intermediate.[6][7] The causality here is straightforward: the aniline's nitrogen acts as a nucleophile attacking the electron-deficient carbon of the vinyl ether moiety in DEEM, leading to the elimination of ethanol.

The critical, and most demanding, step is the thermal cyclization. This intramolecular reaction requires significant thermal energy (typically >250 °C) to overcome the aromatic stabilization of the aniline ring and facilitate a 6-electron electrocyclization, which forms the new pyridine ring and eliminates a second molecule of ethanol.[4][6] The high temperature is necessary to drive this energetically costly ring-closure. The resulting product is an ethyl 4-hydroxyquinoline-3-carboxylate, which exists in tautomeric equilibrium with its 4-oxo form.[6]

// Nodes Start [label="3-Fluoroaniline +\nDiethyl Ethoxymethylenemalonate (DEEM)", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate1 [label="Anilidomethylenemalonate\nIntermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; CyclizationProduct [label="Ethyl 7-Fluoro-4-hydroxy-\nquinoline-3-carboxylate", fillcolor="#FFFFFF", fontcolor="#202124"]; AcidProduct [label="7-Fluoro-4-hydroxy-\nquinoline-3-carboxylic Acid", fillcolor="#FFFFFF", fontcolor="#202124"]; FinalProduct [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Intermediate1 [label="Condensation\n(Heat, ~130°C)\n- EtOH", color="#34A853"]; Intermediate1 -> CyclizationProduct [label="Thermal Cyclization\n(Heat, >250°C)\n- EtOH", color="#EA4335"]; CyclizationProduct -> AcidProduct [label="Saponification\n(e.g., NaOH, H₂O)\n- EtOH", color="#FBBC05"]; AcidProduct -> FinalProduct [label="Decarboxylation\n(Heat)\n- CO₂", color="#EA4335"]; } caption: "Logical flow of the Gould-Jacobs synthesis."

Experimental Protocol: Gould-Jacobs Synthesis

This protocol is a generalized procedure based on established methodologies.[8] Researchers should optimize conditions for specific substrates.

Step 1: Condensation

-

In a round-bottom flask equipped with a reflux condenser, combine 3-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Heat the mixture to 120-130 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the aniline and formation of the intermediate.

-

Remove the ethanol byproduct under reduced pressure. The resulting crude anilidomethylenemalonate intermediate can often be used directly in the next step without further purification.

Step 2: Thermal Cyclization

-

Dissolve the crude intermediate from Step 1 in a high-boiling inert solvent, such as diphenyl ether (approximately 5-10 mL per gram of intermediate).

-

Heat the solution to a vigorous reflux (around 250-260 °C) in a flask equipped with a high-temperature thermometer and reflux condenser. Maintain reflux for 30-60 minutes.

-

Cool the reaction mixture to room temperature. The ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate product should precipitate.

-

Add a non-polar solvent like hexane to facilitate complete precipitation. Collect the solid by vacuum filtration, wash with hexane, and dry.

Step 3: Saponification

-

Suspend the dried carboxylate product from Step 2 in a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 1-2 hours, or until TLC indicates complete hydrolysis of the ester.

-

Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is ~2-3, precipitating the carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry thoroughly.

Step 4: Decarboxylation

-

Place the dried 7-fluoro-4-hydroxyquinoline-3-carboxylic acid in a flask suitable for high-temperature reactions.

-

Heat the solid carefully above its melting point (typically >200 °C) until the evolution of carbon dioxide gas ceases.

-

Cool the flask to room temperature. The resulting solid is the final this compound product. Recrystallization from a suitable solvent like ethanol or DMF may be necessary for purification.

II. The Conrad-Limpach-Knorr Synthesis: An Alternative Route

The Conrad-Limpach synthesis provides another classical route to 4-hydroxyquinolines by condensing an aniline with a β-ketoester, such as ethyl acetoacetate.[9][10] The reaction conditions, particularly temperature, are critical as they dictate the regiochemical outcome of the initial condensation, leading to either the kinetically favored enamine (Conrad-Limpach) or the thermodynamically favored anilide (Knorr synthesis).[11]

Mechanism and Rationale

For the synthesis of 4-hydroxyquinolines (the Conrad-Limpach pathway), the reaction is typically run at lower temperatures initially to favor the kinetic product. This involves the nucleophilic attack of the aniline onto the more electrophilic ketone carbonyl of the β-ketoester.[9][12] This forms an enamine intermediate after dehydration.

Similar to the Gould-Jacobs reaction, this intermediate must then be cyclized at a high temperature (~250 °C) to form the quinolone ring system. The high thermal energy is required to facilitate the intramolecular cyclization onto the aromatic ring, followed by the elimination of ethanol.[13] The choice of a high-boiling, inert solvent is crucial for achieving the necessary temperature while preventing decomposition.[14]

// Nodes Start [label="3-Fluoroaniline +\nEthyl Acetoacetate", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Enamine Intermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; FinalProduct [label="7-Fluoro-2-methyl-\nquinolin-4-ol", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Intermediate [label="Condensation\n(Kinetic Control, RT)\n- H₂O", color="#34A853"]; Intermediate -> FinalProduct [label="Thermal Cyclization\n(Heat, ~250°C)\n- EtOH", color="#EA4335"]; } caption: "Key stages of the Conrad-Limpach synthesis."

Experimental Protocol: Conrad-Limpach Synthesis

This protocol is a generalized procedure.[10]

Step 1: Enamine Formation

-

Combine 3-fluoroaniline (1.0 eq) and ethyl acetoacetate (1.0 eq) in a flask. A catalytic amount of acid (e.g., a drop of concentrated H₂SO₄) can be added.

-

Stir the mixture at room temperature for several hours or until the reaction is complete by TLC analysis.

-

Remove the water formed during the reaction, typically using a Dean-Stark apparatus or by vacuum. The crude enamine is often used directly.

Step 2: Thermal Cyclization

-

Add the crude enamine intermediate to a high-boiling solvent like mineral oil or diphenyl ether in a flask equipped for high-temperature reflux.

-

Heat the mixture to approximately 250 °C and maintain this temperature for 30-60 minutes.

-

Cool the reaction mixture. The product will often precipitate.

-

Dilute the cooled mixture with a solvent like hexane to reduce the viscosity of the oil and aid filtration.

-

Collect the solid product by vacuum filtration, wash thoroughly with hexane to remove the high-boiling solvent, and dry.

III. Comparison of Classical Pathways and Modern Alternatives

Both the Gould-Jacobs and Conrad-Limpach syntheses are powerful but have limitations, primarily the harsh, high-temperature conditions required for cyclization, which can limit the scope of compatible functional groups and lead to side reactions.[4]

| Feature | Gould-Jacobs Reaction | Conrad-Limpach Synthesis | Modern Catalytic Methods |

| Starting Materials | Aniline + Diethyl Ethoxymethylenemalonate | Aniline + β-Ketoester | Varies (e.g., 2-Iodoaniline + Alkyne) |

| Key Intermediate | Anilidomethylenemalonate | Enamine / Schiff Base | Organometallic complexes |

| Cyclization Conditions | High Temperature (>250 °C) | High Temperature (~250 °C) | Often Milder (Room Temp to ~120 °C)[15] |

| Key Advantage | Access to 3-carboxy functionality | Utilizes simple β-ketoesters | Milder conditions, higher functional group tolerance |

| Key Disadvantage | Harsh thermal conditions | Harsh thermal conditions, potential regioselectivity issues | Catalyst cost and sensitivity, CO gas handling[4] |

Modern synthetic chemistry has sought to overcome these limitations through the development of catalytic methods.[15] Transition-metal-catalyzed reactions, particularly those using palladium, have emerged as powerful alternatives.[4][16] For example, the palladium-catalyzed carbonylation and cyclization of 2-iodoanilines with terminal acetylenes can construct the quinolin-4-one core under significantly milder conditions.[4] While these methods often require more complex starting materials and catalysts, they offer the significant advantages of broader functional group compatibility and conditions that align better with the principles of green chemistry.[15]

IV. Conclusion

The synthesis of this compound derivatives is a mature field with well-established classical methodologies and promising modern alternatives. The Gould-Jacobs and Conrad-Limpach reactions, despite their requirements for high temperatures, remain indispensable tools due to their reliability and use of accessible starting materials. Understanding the mechanistic rationale behind these pathways—particularly the energetic demands of the thermal cyclization step—is critical for troubleshooting and optimization. As the demand for structurally diverse and complex quinolones in drug discovery continues to grow, the development of milder, more versatile catalytic methods will be paramount. For the practicing scientist, a thorough understanding of both classical and modern approaches provides a complete toolkit for accessing this vital chemical scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Gould-Jacobs Reaction [drugfuture.com]

- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 7. Gould–Jacobs reaction - Wikiwand [wikiwand.com]

- 8. benchchem.com [benchchem.com]

- 9. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 10. synarchive.com [synarchive.com]

- 11. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]

- 12. Conrad-Limpach-Chinolinsynthese – Wikipedia [de.wikipedia.org]

- 13. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 14. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ch.hznu.edu.cn [ch.hznu.edu.cn]

- 16. researchgate.net [researchgate.net]

The Rising Therapeutic Potential of 7-Fluoroquinolin-4-ol Derivatives: A Technical Guide to Synthesis and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its many derivatives, the 7-fluoroquinolin-4-ol core has emerged as a particularly promising platform for the development of novel drugs with a wide spectrum of biological activities. The strategic placement of a fluorine atom at the 7-position can significantly enhance the metabolic stability and binding affinity of these compounds to their biological targets. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of novel this compound compounds, offering a roadmap for researchers in the field of drug discovery.

The this compound Scaffold: A Privileged Structure in Drug Discovery

The this compound moiety is a versatile pharmacophore that has demonstrated significant potential across various therapeutic areas. Its structural features, particularly the quinolone core and the C7 fluorine substituent, are key to its diverse biological activities. The 4-hydroxyquinoline core is a known precursor in the synthesis of fluoroquinolone antibiotics.[1][2] The fluorine atom at the C6 or C7 position is a common feature in many clinically successful fluoroquinolones, contributing to their enhanced antibacterial potency.[3]

The interest in this compound derivatives extends beyond their antimicrobial properties. Research has shown that modifications to the quinoline ring can yield compounds with potent anticancer and anti-inflammatory effects.[4][5] For instance, the substitution at the 4-position has been a successful strategy in developing targeted anticancer agents.[4]

Synthesis of Novel this compound Derivatives

The synthesis of this compound derivatives typically begins with the construction of the core quinoline ring, followed by functionalization at various positions to generate a library of novel compounds.

Synthesis of the Core Scaffold: 7-Fluoro-4-hydroxyquinoline

A common route to the 7-fluoro-4-hydroxyquinoline core involves the cyclization of an appropriately substituted aniline with a malonic acid derivative. For example, 3-chloro-4-fluoroaniline can be reacted with diethyl ethoxymethylene malonate to form 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate, which can then be hydrolyzed to the corresponding carboxylic acid.[6] While this example illustrates a 6-fluoro derivative, a similar strategy can be employed with 3-fluoroanilines to obtain the 7-fluoro isomer.

Alternatively, commercially available 7-fluoro-4-hydroxyquinoline can serve as a starting material for further derivatization.[5]

Derivatization Strategies for Biological Screening

Once the 7-fluoro-4-hydroxyquinoline core is obtained, a variety of chemical modifications can be introduced to explore the structure-activity relationship (SAR) and optimize for specific biological activities.

A key strategy for developing anticancer agents from the this compound scaffold involves the conversion of the 4-hydroxyl group to a leaving group, such as a chlorine atom, followed by nucleophilic substitution with various anilines. This approach has been successfully used to synthesize a series of 7-fluoro-4-anilinoquinolines with potent cytotoxic activity against cancer cell lines.[4]

Biological Evaluation of Novel this compound Compounds

A comprehensive evaluation of the biological activities of newly synthesized this compound derivatives is crucial to identify promising lead compounds for further development. This involves a battery of in vitro assays to assess their antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity Assessment

The antimicrobial potential of novel this compound derivatives is typically evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

This protocol outlines the broth microdilution method, a standard assay for determining the antimicrobial susceptibility of a compound.

Materials:

-

Test compounds dissolved in a suitable solvent (e.g., DMSO).

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

-

Mueller-Hinton Broth (MHB).

-

96-well microtiter plates.

-

Spectrophotometer.

Procedure:

-

Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in MHB. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution of Test Compounds: Perform a two-fold serial dilution of the test compounds in MHB in the 96-well plates.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth is sub-cultured onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Anticancer Activity Screening

The cytotoxic effects of novel this compound derivatives are assessed against a panel of human cancer cell lines to identify compounds with potent and selective anticancer activity.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., HeLa, BGC-823).

-

Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS).

-

Test compounds dissolved in DMSO.

-

MTT solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., DMSO, isopropanol with HCl).

-

96-well cell culture plates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

The following table summarizes the in vitro antiproliferative activities of a series of synthesized 7-fluoro-4-anilinoquinolines against HeLa (human cervical cancer) and BGC-823 (human gastric carcinoma) cell lines.[4]

| Compound | R | HeLa IC50 (μM) | BGC-823 IC50 (μM) |

| 1a | H | >20 | 11.10 |

| 1b | 2-F | >20 | 9.85 |

| 1c | 3-F | 18.23 | 8.56 |

| 1d | 4-F | >20 | 10.21 |

| 1e | 3-Cl, 4-F | 15.67 | 6.34 |

| 1f | 3-Cl, 4-Cl | 10.18 | 8.32 |

| 1g | 4-CH3 | >20 | 9.78 |

| Gefitinib | - | 12.54 | 9.87 |

Data adapted from reference[4].

Anti-inflammatory Activity Evaluation

The anti-inflammatory potential of this compound derivatives can be assessed by their ability to inhibit key inflammatory mediators and enzymes.

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway.

Materials:

-

COX-1 and COX-2 enzymes.

-

Arachidonic acid (substrate).

-

Test compounds.

-

Assay buffer.

-

Detection reagents for prostaglandin E2 (PGE2).

-

96-well plates.

-

Microplate reader.

Procedure:

-

Enzyme and Compound Incubation: Incubate the COX enzymes with various concentrations of the test compounds.

-

Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

-

Reaction Termination: Stop the reaction after a specified time.

-

PGE2 Measurement: Measure the amount of PGE2 produced using a suitable detection method (e.g., ELISA).

-

IC50 Calculation: The IC50 value, representing the concentration of the compound that inhibits 50% of the enzyme activity, is determined.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the quinoline ring.

-

Anticancer Activity: For the 7-fluoro-4-anilinoquinoline series, substitutions on the aniline ring significantly impact cytotoxicity. For instance, the presence of electron-withdrawing groups, such as chlorine and fluorine, at the meta and para positions of the aniline ring generally leads to enhanced activity against the BGC-823 cell line.[4]

-

Antimicrobial Activity: In the broader class of fluoroquinolones, modifications at the C7 position are known to influence the spectrum of activity and potency.[6] The introduction of various cyclic amines at this position can modulate the compound's interaction with bacterial DNA gyrase and topoisomerase IV.

Visualizing the Mechanism of Action

To better understand the therapeutic potential of these compounds, it is essential to visualize their mechanism of action at a molecular level.

Caption: Mechanism of antimicrobial action of fluoroquinolones.

Caption: Experimental workflow for anticancer drug discovery.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The synthetic accessibility and the potential for diverse biological activities make these compounds attractive candidates for further investigation. Future research should focus on expanding the chemical diversity of this scaffold and exploring its potential in other therapeutic areas, such as antiviral and neuroprotective agents. A deeper understanding of the structure-activity relationships will be crucial for the rational design of more potent and selective drug candidates.

References

- 1. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents [mdpi.com]

- 4. Synthesis and biological evaluation of the first pentafluorosulfanyl analogs of mefloquine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. daneshyari.com [daneshyari.com]

- 6. ijpsjournal.com [ijpsjournal.com]

The 7-Fluoroquinolin-4-ol Scaffold: A Privileged Core in Modern Medicinal Chemistry

Abstract The 7-fluoroquinolin-4-ol scaffold represents a cornerstone in contemporary medicinal chemistry, serving as a privileged core for the development of a wide array of therapeutic agents. The strategic incorporation of a fluorine atom at the 7-position of the quinolin-4-ol nucleus imparts unique physicochemical properties that significantly enhance drug-like characteristics, including metabolic stability, binding affinity, and membrane permeability. This guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and diverse pharmacological applications of this remarkable scaffold. We will delve into its critical role in the design of potent anticancer agents, particularly kinase inhibitors, as well as its historical and ongoing significance in the development of antimicrobial and antimalarial drugs. Through detailed protocols, data summaries, and mechanistic diagrams, this document serves as a technical resource for researchers and professionals engaged in the field of drug discovery and development.

Introduction: The Quinoline Core and the Strategic Impact of Fluorine

The Quinoline Scaffold: A Historical Mainstay in Drug Discovery

The quinoline ring system is a bicyclic aromatic heterocycle that has long been recognized as a "privileged scaffold" in medicinal chemistry. Its rigid structure and ability to engage in various non-covalent interactions (π-π stacking, hydrogen bonding, hydrophobic interactions) make it an ideal foundation for designing molecules that can bind effectively to biological targets. From the early discovery of quinine, the first effective treatment for malaria, to the development of synthetic analogs like chloroquine, the quinoline core has been central to the creation of impactful medicines.[1]

The Strategic Role of Fluorine in Medicinal Chemistry

The introduction of fluorine into drug candidates is a widely employed strategy to optimize molecular properties.[2] As the most electronegative element, fluorine can profoundly alter a molecule's electronic characteristics. Its small size allows it to act as a bioisostere of a hydrogen atom, yet its electronic effects are substantial. Key advantages of fluorination include:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes, thereby increasing the drug's half-life.[2]

-

Increased Binding Affinity: Fluorine can participate in favorable electrostatic and hydrogen bonding interactions with protein targets, often leading to enhanced binding potency.[2]

-

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, affecting the molecule's ionization state at physiological pH and influencing its solubility and cell permeability.

-

Improved Lipophilicity: Fluorination can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier.[3]

The this compound Moiety: A Synergistic Combination

The this compound scaffold marries the proven biological relevance of the quinoline core with the powerful property-enhancing effects of fluorine. The placement of fluorine at the 7-position is particularly strategic. It significantly influences the electronic distribution of the entire ring system and is a key feature in many successful fluoroquinolone antibiotics and targeted anticancer agents.[4] This guide will explore the synthesis and multifaceted applications that make this specific scaffold a subject of intense and fruitful investigation in medicinal chemistry.

Synthesis of the this compound Core

Retrosynthetic Analysis and Key Synthetic Strategies

The construction of the this compound core is typically achieved through cyclization strategies that form the pyridinone ring onto a pre-existing fluorinated benzene ring. The most common and reliable method is the Gould-Jacobs reaction, which involves the condensation of a substituted aniline with a malonic acid derivative, followed by thermal cyclization.

Caption: Retrosynthetic analysis of the this compound scaffold.

Detailed Experimental Protocol: Synthesis of this compound via Gould-Jacobs Reaction

This protocol outlines a standard laboratory procedure for synthesizing the core scaffold, starting from 3-fluoroaniline.

Step 1: Condensation of 3-Fluoroaniline with Diethyl ethoxymethylenemalonate (EMME)

-

To a round-bottom flask, add 3-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.05 eq).

-

Heat the reaction mixture at 100-110 °C for 2 hours with stirring. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting aniline.

-

After completion, cool the mixture to room temperature. The resulting intermediate, diethyl 2-((3-fluorophenyl)amino)methylenemalonate, will often solidify upon cooling and can be used in the next step without further purification.

Step 2: Thermal Cyclization

-

To the crude intermediate from Step 1, add a high-boiling point solvent such as Dowtherm A or diphenyl ether.

-

Heat the mixture to a high temperature (typically 240-250 °C) and maintain for 30-60 minutes. This high temperature is crucial for the intramolecular cyclization and elimination of ethanol.

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

-

The product, ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate, will precipitate from the solvent.

-

Collect the solid by filtration and wash with a non-polar solvent like hexane to remove the residual high-boiling solvent.

Step 3: Hydrolysis and Decarboxylation

-

Suspend the ethyl ester from Step 2 in a 10-20% aqueous solution of sodium hydroxide (NaOH).

-

Heat the mixture to reflux (approximately 100 °C) for 2-4 hours until the ester is fully hydrolyzed to the corresponding carboxylate salt.

-

Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 with concentrated hydrochloric acid (HCl).

-

The 7-fluoro-4-hydroxyquinoline-3-carboxylic acid will precipitate. Continue heating the acidic mixture at reflux for an additional 1-2 hours to effect decarboxylation.

-

Cool the mixture, collect the resulting solid precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

Medicinal Chemistry Applications and Pharmacological Activities

The this compound scaffold is a versatile platform for developing drugs against a range of diseases.

Anticancer Activity: Targeting Kinase Signaling Pathways

A significant application of this scaffold is in the development of kinase inhibitors for oncology.[5] Many derivatives function as ATP-competitive inhibitors, where the quinoline core mimics the adenine ring of ATP, binding to the enzyme's active site.

3.1.1 Mechanism of Action: Inhibition of EGFR The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a critical role in cell proliferation and is often dysregulated in various cancers.[5] 4-Anilinoquinoline derivatives, built upon the 7-fluoroquinoline core, have shown potent inhibitory activity against EGFR. The quinoline nitrogen (N1) typically forms a key hydrogen bond with a conserved water molecule or directly with the "gatekeeper" threonine residue in the kinase hinge region, while the 4-anilino group extends into a hydrophobic pocket.[5]

Caption: Inhibition of the EGFR signaling pathway by a 7-fluoroquinoline derivative.

3.1.2 Representative Anticancer Derivatives Several studies have synthesized and evaluated 7-fluoro-4-anilinoquinolines for their antiproliferative activities. The substitution pattern on the 4-anilino ring is crucial for potency and selectivity.

| Compound ID | 4-Anilino Substitution | HeLa IC₅₀ (µM) | BGC823 IC₅₀ (µM) |

| 1a | 3'-Chloro | 11.10 | 4.60 |

| 1b | 4'-Chloro | 10.12 | 4.05 |

| 1c | 3',4'-Dichloro | 10.35 | 3.63 |

| 1f | 3'-Chloro-4'-fluoro | 4.25 | 3.92 |

| Gefitinib | (Reference Drug) | 11.23 | 12.45 |

| Data synthesized from literature.[5] |

The data clearly shows that compounds bearing the 7-fluoroquinoline scaffold exhibit potent cytotoxic activities against cancer cell lines, with several derivatives (e.g., 1f ) surpassing the efficacy of the reference drug Gefitinib.[5]

Antimicrobial and Antimalarial Activity

The quinoline scaffold is the foundation of the highly successful fluoroquinolone class of antibiotics. The 7-position substituent is critical for antibacterial potency and spectrum.[4][6] While most modern fluoroquinolones are 4-oxo-3-carboxylic acid derivatives, the underlying importance of the 7-substituent is a well-established principle derived from this scaffold.

In the realm of antimalarials, the 7-position substituent on the quinoline ring is also a key determinant of activity.[1] Studies on 4-aminoquinolines have explored how different halogens at this position affect potency against both chloroquine-susceptible and resistant strains of Plasmodium falciparum. While 7-chloro and 7-bromo analogs were highly active, 7-fluoro derivatives were found to be less active, particularly against resistant strains, highlighting the subtle but critical nature of SAR in this context.[7]

Structure-Activity Relationship (SAR) Deep Dive

The biological activity of this compound derivatives is highly dependent on the nature and position of various substituents.

Caption: Summary of key structure-activity relationships on the scaffold.

-

The 7-Fluoro Group: As discussed, this is a cornerstone modification. Its strong electron-withdrawing nature is vital for the high potency of fluoroquinolone antibiotics and influences the overall electronic character for kinase inhibitors.[4]

-

The 4-Hydroxy/Amino Group: This position is the primary vector for interacting with the target protein. In its -ol form, it's a key building block. When converted to a 4-chloro intermediate and subsequently substituted with an amine (like an aniline), it becomes the crucial pharmacophore for engaging with the kinase hinge region.[5]

-

The 3-Carboxy Group: For antibacterial fluoroquinolones, a carboxylic acid at position 3 is considered essential for binding to the DNA gyrase/topoisomerase IV enzyme complex.[8] For other applications like anticancer agents, this position is often unsubstituted or modified to explore other interactions.

-

The N1 Substituent: In the context of antibacterial agents, a small alkyl group at the N1 position, such as cyclopropyl or ethyl, is vital for potent activity.[4]

Future Perspectives and Conclusion

The this compound scaffold remains a highly valuable and versatile core in medicinal chemistry. While its role in established fields like antibacterials and kinase inhibitors is well-documented, its potential is far from exhausted. Future research directions are likely to include:

-

Exploring New Targets: Applying the scaffold to novel target classes, such as epigenetic enzymes or viral polymerases.[9]

-

Developing Covalent and Allosteric Inhibitors: Moving beyond traditional ATP-competitive inhibition to design more selective and durable therapeutic agents.

-

Hybrid Molecules: Conjugating the scaffold with other pharmacophores to create hybrid molecules with dual or enhanced mechanisms of action.[10]

References

- 1. pharmacy180.com [pharmacy180.com]

- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships of the fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Towards anticancer fluoroquinolones: A review article - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

A Comprehensive Spectroscopic Analysis of 7-Fluoroquinolin-4-ol: A Technical Guide for Researchers

Abstract

7-Fluoroquinolin-4-ol is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug development due to its prevalence in bioactive molecules. A thorough understanding of its structural and electronic properties is paramount for the rational design of novel therapeutics. This technical guide provides an in-depth analysis of this compound using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. By synthesizing data from closely related analogs and foundational spectroscopic principles, this document serves as a practical reference for researchers, scientists, and professionals in the field, offering detailed experimental protocols, data interpretation, and insights into the causality behind experimental choices.

Introduction: The Significance of the Quinolone Scaffold

The quinolin-4-ol moiety is a privileged structure in medicinal chemistry, forming the core of numerous antibacterial agents and other therapeutic compounds. The introduction of a fluorine atom at the 7-position can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity. Accurate and unambiguous structural characterization is the bedrock of any research and development program. This guide elucidates the spectroscopic signature of this compound, providing a foundational dataset for its identification and further derivatization.

Molecular Structure and Analytical Workflow

The structural elucidation of this compound relies on a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident characterization.

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential for a complete structural assignment.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. The choice of solvent is critical as it can influence chemical shifts, particularly for exchangeable protons.

-

Instrumentation: Record spectra on a 400 MHz or higher field NMR spectrometer.[1]

-

¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024) is typically required.

-

¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. This is a highly sensitive nucleus, and spectra can be obtained relatively quickly.[2] Chemical shifts are referenced to an external standard such as CFCl₃.[3][4]

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

The quinolin-4-ol tautomer is expected to predominate in solution. The predicted chemical shifts are influenced by the electron-withdrawing nature of the fluorine atom and the heterocyclic ring system.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.0 | d | ~6.0 |

| H-3 | ~6.1 | d | ~6.0 |

| H-5 | ~7.8 | d | ~9.0 |

| H-6 | ~7.4 | dd | ~9.0, ~2.5 |

| H-8 | ~7.6 | dd | ~9.0, ~5.0 (⁴JHF) |

| OH | ~11.5 | br s | - |

| NH | ~12.0 | br s | - |

Rationale for Assignments: The protons on the pyridone ring (H-2 and H-3) will appear as doublets due to coupling to each other. The protons on the benzene ring will exhibit characteristic splitting patterns influenced by both H-H and H-F coupling. The OH and NH protons are expected to be broad and downfield due to hydrogen bonding and exchange.

Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

The carbon chemical shifts are highly informative for confirming the overall carbon skeleton.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~140 |

| C-3 | ~110 |

| C-4 | ~175 |

| C-4a | ~125 (d, JCF ≈ 8 Hz) |

| C-5 | ~120 (d, JCF ≈ 5 Hz) |

| C-6 | ~115 (d, JCF ≈ 22 Hz) |

| C-7 | ~160 (d, JCF ≈ 250 Hz) |

| C-8 | ~105 (d, JCF ≈ 25 Hz) |

| C-8a | ~140 |

Rationale for Assignments: The carbonyl carbon (C-4) will be the most downfield signal. The carbon directly attached to the fluorine (C-7) will exhibit a large one-bond C-F coupling constant. Carbons in proximity to the fluorine will show smaller two-, three-, and four-bond couplings.[5]

Predicted ¹⁹F NMR Spectral Data (376 MHz, DMSO-d₆)

The ¹⁹F NMR spectrum will provide a direct observation of the fluorine environment.

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| 7-F | ~ -115 | m |

Rationale for Assignment: The chemical shift of aromatic fluorine is sensitive to its electronic environment.[2][6] The multiplicity will arise from coupling to neighboring aromatic protons.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a molecule, as well as structural information derived from its fragmentation patterns.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Ionization: Utilize electrospray ionization (ESI) in positive ion mode, which is a soft ionization technique suitable for polar molecules like this compound.

-

Mass Analyzer: Employ a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument to obtain accurate mass measurements.

-

Data Analysis: Determine the exact mass of the molecular ion ([M+H]⁺) and compare it to the theoretical mass to confirm the elemental formula.

Expected Mass Spectrometry Data

| Parameter | Expected Value |

| Molecular Formula | C₉H₆FNO |

| Exact Mass | 163.0433 |

| [M+H]⁺ (Monoisotopic) | 164.0512 |

Fragmentation Pathway Analysis

Under collision-induced dissociation (CID), the protonated molecule will undergo fragmentation, providing structural insights. The fragmentation of quinolones often involves characteristic losses.[7]

Caption: Predicted primary fragmentation pathways for protonated this compound.

Rationale for Fragmentation: The loss of carbon monoxide (CO) is a common fragmentation pathway for quinolones and related cyclic ketones.[7] The loss of water (H₂O) from the molecular ion is also a possibility, though the loss of CO is often more prominent.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum, typically in the range of 4000-400 cm⁻¹.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3400-3200 | O-H stretch | Broad, Strong |

| 3200-3000 | N-H stretch | Broad, Medium |

| 3100-3000 | Aromatic C-H stretch | Medium |

| ~1650 | C=O stretch (Amide I) | Strong |

| 1600-1450 | C=C and C=N stretching | Medium-Strong |

| ~1250 | C-F stretch | Strong |

Rationale for Assignments: The broad absorption in the high-frequency region is characteristic of O-H and N-H stretching vibrations, likely involved in hydrogen bonding.[8] The strong peak around 1650 cm⁻¹ is indicative of the carbonyl group of the quinolin-4-one system.[9] Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while C=C stretching vibrations are observed in the 1600-1450 cm⁻¹ region.[10] The C-F stretch will give rise to a strong absorption in the fingerprint region.

Conclusion

The spectroscopic analysis of this compound through NMR, MS, and IR provides a comprehensive and unambiguous structural characterization. The predicted data and interpretations presented in this guide, derived from foundational principles and analysis of related structures, offer a robust framework for researchers. This guide underscores the importance of a multi-technique approach to structural elucidation and provides the necessary protocols and reference data to support ongoing research and development in the vital field of medicinal chemistry.

References

- 1. rsc.org [rsc.org]

- 2. biophysics.org [biophysics.org]

- 3. colorado.edu [colorado.edu]

- 4. 19F [nmr.chem.ucsb.edu]

- 5. researchgate.net [researchgate.net]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. 2(1H)-Quinolinone [webbook.nist.gov]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

An In-depth Technical Guide to 7-Fluoroquinolin-4-ol: A Key Intermediate in Modern Drug Discovery

This guide provides an in-depth technical overview of 7-Fluoroquinolin-4-ol, a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. We will explore its chemical properties, a robust synthesis protocol, its critical applications in oncology, and essential characterization and safety data. This document is designed to serve as a practical resource, blending established chemical principles with field-proven insights to empower your research endeavors.

Introduction: The Strategic Importance of Fluorinated Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, most notably in the fields of oncology and infectious disease. The strategic incorporation of a fluorine atom, particularly on the benzo ring of the quinoline system, can profoundly and often beneficially modulate a molecule's physicochemical and pharmacological properties. Fluorine's high electronegativity and relatively small size can alter a compound's metabolic stability, lipophilicity, and binding affinity to target proteins.

This compound (also known as 7-Fluoro-4-hydroxyquinoline) serves as a pivotal intermediate in the synthesis of targeted therapies, especially kinase inhibitors. Its structure allows for versatile modification at the 4-position, enabling the construction of libraries of compounds for screening and optimization. Understanding the synthesis and reactivity of this key building block is therefore fundamental for any research program focused on this important class of molecules.

Physicochemical and Supplier Information

A clear understanding of a compound's basic properties and its commercial availability is the first step in any research workflow.

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | 7-Fluoro-4-hydroxyquinoline, 7-Fluoro-4-quinolinol | [1] |

| CAS Number | 391-83-3 | [1][2] |

| Molecular Formula | C₉H₆FNO | [2] |

| Molecular Weight | 163.15 g/mol | [2] |

| Appearance | Typically an off-white to light brown powder | [3] |

Table 1: Core Properties of this compound.

Commercial Suppliers

This intermediate is available from several fine chemical suppliers specializing in building blocks for research and development. It is crucial to obtain a certificate of analysis from the supplier to verify purity and identity before use.

| Supplier | Catalog Number (Example) | Website |

| Santa Cruz Biotechnology | sc-275151 | --INVALID-LINK--[2] |

| Apollo Scientific | PC2037 | --INVALID-LINK--[4] |

| BioBlocks | QU120 | --INVALID-LINK--[1] |

| HENAN SUNLAKE ENTERPRISE | - | --INVALID-LINK--[3] |

Table 2: Selected Suppliers of this compound.

Synthesis Methodology: The Gould-Jacobs Reaction

The most reliable and widely adopted method for constructing the 4-hydroxyquinoline core is the Gould-Jacobs reaction . This thermal cyclization process offers a straightforward pathway from readily available anilines.[5][6]

Mechanistic Rationale

The reaction proceeds in two key stages:

-

Condensation: A substituted aniline (3-fluoroaniline) undergoes a nucleophilic substitution reaction with an ethoxymethylenemalonate ester. This step forms an anilidomethylenemalonate intermediate via the elimination of ethanol.[6]

-

Thermal Cyclization: At high temperatures (typically >250 °C), the intermediate undergoes a 6-electron electrocyclization onto the aromatic ring.[6] This is the critical ring-forming step. The choice of the ortho position for cyclization is governed by the electronic and steric nature of the substituents on the aniline ring. Subsequent tautomerization yields the stable 4-hydroxyquinoline system.[6]

The use of a high-boiling, inert solvent such as diphenyl ether or Dowtherm A is essential to achieve the high temperatures required for efficient cyclization and to maximize yields.[6]

Experimental Workflow Diagram

Caption: Workflow for the Gould-Jacobs synthesis of this compound.

Detailed Experimental Protocol

Disclaimer: This protocol is intended for trained professional chemists in a controlled laboratory setting. Adherence to all institutional safety protocols is mandatory.

-

Condensation: In a round-bottom flask equipped with a distillation head, combine 3-fluoroaniline (1.0 eq.) and diethyl ethoxymethylenemalonate (1.05 eq.). Heat the mixture with stirring to 120-130 °C. Ethanol will begin to distill off. Monitor the reaction by Thin Layer Chromatography (TLC). Once the starting aniline is consumed (typically 1-2 hours), cool the reaction mixture. The resulting oil, diethyl 2-(((3-fluorophenyl)amino)methylene)malonate, can often be used in the next step without further purification.

-

Cyclization: In a separate three-neck flask equipped with a reflux condenser and a thermometer, add a high-boiling solvent such as diphenyl ether. Heat the solvent to 250 °C under an inert atmosphere (e.g., Nitrogen or Argon). Slowly add the intermediate from the previous step to the hot solvent. Maintain the temperature at reflux (250-260 °C) and monitor the reaction by TLC until the intermediate is consumed (typically 30-60 minutes).

-

Work-up and Purification: Allow the reaction mixture to cool to below 100 °C. Add cyclohexane or hexane to precipitate the crude product. Collect the solid by vacuum filtration. Wash the filter cake thoroughly with hexane to remove the residual high-boiling solvent. The crude this compound can be further purified by recrystallization from a suitable solvent like ethanol or glacial acetic acid to yield the final product as a solid. Dry the purified product under vacuum.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The 4-hydroxyquinoline core is a bioisostere of the 4-anilinoquinazoline scaffold found in several FDA-approved Epidermal Growth Factor Receptor (EGFR) inhibitors like gefitinib and erlotinib.[7] The nitrogen at position 1 and the hydroxyl group at position 4 (or a substituted amino group) are critical for binding to the ATP pocket of protein kinases.

This compound is a direct precursor to 4-chloro-7-fluoroquinoline. The 4-hydroxyl group is readily converted to a chlorine atom using reagents like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂). This chlorinated intermediate is now an electrophile, primed for nucleophilic substitution with a variety of anilines to generate a library of 4-anilinoquinoline derivatives, which are potent kinase inhibitors.[7]

Role in Targeting Cancer Signaling Pathways

Many cancers are driven by the aberrant activity of protein kinases, such as EGFR and Vascular Endothelial Growth Factor Receptor (VEGFR). These receptors are key nodes in signaling pathways that control cell growth, proliferation, and angiogenesis.[7] Small molecule inhibitors that block the ATP-binding site of these kinases can shut down these pro-cancerous signals. The 7-fluoro-4-anilinoquinoline scaffold has been shown to be highly effective in this role.[7]

Caption: Inhibition of the EGFR/VEGFR signaling cascade by a 7-fluoro-4-anilinoquinoline derivative.

Spectroscopic Characterization

Disclaimer: The following data are predicted values and must be confirmed by experimental analysis.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The fluorine atom at C7 will cause characteristic splitting patterns (coupling) for nearby protons, particularly H6 and H8.

-

H2 & H3: These protons on the pyridine ring will likely appear as doublets around 7.8-8.2 ppm (H2) and 6.0-6.5 ppm (H3), respectively, with a typical coupling constant of ~6-8 Hz.

-

H5: Expected to be a doublet of doublets around 8.0-8.3 ppm, coupled to H6.

-

H6: Will likely appear as a triplet or doublet of doublets around 7.2-7.5 ppm, showing coupling to both H5 and the fluorine at C7.

-

H8: Will be a doublet of doublets around 7.3-7.6 ppm, with a smaller coupling to the fluorine atom.

-

N-H/O-H: A broad singlet, which may be exchangeable with D₂O, typically in the downfield region (>10 ppm).

¹³C NMR Spectroscopy

The carbon spectrum will reflect the nine carbon atoms in the molecule. The carbon directly attached to fluorine (C7) will appear as a doublet with a large one-bond C-F coupling constant (¹JCF ≈ 240-260 Hz). Carbons two (C6, C8) and three (C5a, C8a) bonds away will also show smaller C-F couplings.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Key Feature |

| C2 | ~140 | |

| C3 | ~110 | |

| C4 | ~175 | Carbonyl-like due to tautomerism |

| C4a | ~140 | |

| C5 | ~125 | |

| C6 | ~115 | Doublet due to ²JCF coupling |

| C7 | ~160 | Doublet due to ¹JCF coupling |

| C8 | ~110 | Doublet due to ²JCF coupling |

| C8a | ~120 | Doublet due to ³JCF coupling |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound.

¹⁹F NMR Spectroscopy

In a proton-decoupled ¹⁹F NMR spectrum, this compound is expected to show a single resonance. For aromatic fluorides, the chemical shift typically falls in the range of -100 to -130 ppm relative to CFCl₃.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety glasses or goggles.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances and sources of ignition.

-

First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air.

Conclusion

This compound is more than just a chemical intermediate; it is a gateway to a rich area of medicinal chemistry. Its straightforward synthesis via the Gould-Jacobs reaction and its strategic importance as a precursor to potent kinase inhibitors make it an invaluable tool for drug discovery programs. By understanding its synthesis, reactivity, and biological context, researchers can effectively leverage this building block to develop the next generation of targeted therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The role of fluorine in medicinal chemistry [ouci.dntb.gov.ua]

- 4. Full text of "Textbook of physical chemistry" [archive.org]

- 5. scielo.br [scielo.br]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725) [hmdb.ca]

7-Fluoroquinolin-4-ol: A Comprehensive Technical Guide for Scientific Professionals

An In-depth Examination of the Physicochemical Properties, Reactivity, and Applications of a Key Synthetic Intermediate

Introduction

7-Fluoroquinolin-4-ol is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. As a fluorinated derivative of 4-hydroxyquinoline, its unique electronic properties and synthetic versatility make it a valuable building block for the development of novel therapeutic agents and functional materials. The strategic placement of a fluorine atom at the 7-position can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2]

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. It is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into its characterization, reactivity, and practical applications. The narrative moves beyond a simple recitation of data, explaining the causality behind its chemical behavior and the rationale for established experimental protocols.

Molecular and Physical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 1679-66-9 | [3] |

| Molecular Formula | C₉H₆FNO | [4] |

| Molecular Weight | 163.15 g/mol | [4] |

| Appearance | Off-white to light brown solid | [5] |

| Melting Point | >250 °C | [6] |

| Boiling Point | ~338.2 °C at 760 mmHg (Predicted) | [7] |

| Solubility | Limited solubility in water, soluble in organic solvents like DMSO and DMF. | [2] |

Note: Some physical properties, such as boiling point, are predicted values from computational models due to the high melting point of the compound.

Structural Elucidation and Spectroscopic Profile

Accurate structural confirmation of this compound is paramount for its use in research and development. Standard spectroscopic techniques provide a detailed fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of this compound.

-

¹H NMR: The proton NMR spectrum will display distinct signals for the aromatic protons on the quinoline core. The protons on the fluorinated ring will exhibit splitting patterns influenced by the fluorine atom (H-F coupling). The hydroxyl proton (OH) may appear as a broad singlet, and its chemical shift can be concentration-dependent and may exchange with D₂O.

-

¹³C NMR: The carbon spectrum will show nine distinct signals corresponding to the carbon atoms of the quinoline ring. The carbon atom bonded to the fluorine (C-7) will show a large one-bond coupling constant (¹JCF), which is a definitive indicator of fluorination at that position. The chemical shifts of C-5, C-6, and C-8 will also be influenced by the fluorine substituent.[8]

-

¹⁹F NMR: Fluorine NMR provides a direct method to confirm the presence and chemical environment of the fluorine atom. This compound will exhibit a single resonance in the ¹⁹F NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[9]

-

O-H Stretch: A broad absorption band is typically observed in the region of 3400-3200 cm⁻¹, characteristic of the hydroxyl group's stretching vibration, often broadened by hydrogen bonding.

-

C=O Stretch (Keto form): Due to tautomerism (see Section 3.1), a strong absorption band may be present around 1650-1600 cm⁻¹, corresponding to the carbonyl (C=O) stretch of the keto tautomer (7-fluoroquinolin-4(1H)-one).[8]

-

C=C and C=N Stretches: Multiple sharp peaks in the 1600-1450 cm⁻¹ region are indicative of the aromatic ring and C=N bond vibrations.

-

C-F Stretch: A strong, sharp absorption band in the 1250-1000 cm⁻¹ region is characteristic of the C-F bond stretch.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide information about the molecule's fragmentation pattern.[9]

-

Molecular Ion Peak (M⁺): In Electron Impact (EI-MS), the molecular ion peak should be observed at an m/z ratio corresponding to the molecular weight of the compound (163.15). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition (C₉H₆FNO).

Chemical Properties and Reactivity

The reactivity of this compound is dictated by the interplay of its functional groups: the hydroxyl group, the quinoline ring system, and the fluorine substituent.

Keto-Enol Tautomerism

A critical chemical property of 4-hydroxyquinolines is their existence in a tautomeric equilibrium between the enol form (quinolin-4-ol) and the more stable keto form (quinolin-4(1H)-one).[10][11][12] This equilibrium is fundamental to its reactivity and spectroscopic characterization. For most 4-hydroxyquinolines, the equilibrium heavily favors the keto tautomer, which is stabilized by the formation of an amide-like system.[13]

// Equilibrium arrows enol -> keto [dir=forward, label="⇌", fontsize=24, color="#4285F4"]; keto -> enol [dir=forward, label="", fontsize=24, color="#4285F4"]; } Keto-Enol Tautomerism of this compound.

Expert Insight: The predominance of the keto form explains why the IR spectrum often shows a strong carbonyl (C=O) absorption. In solution, the ratio of tautomers can be influenced by solvent polarity and pH. This equilibrium is crucial, as the reactivity of the molecule can proceed from either tautomer, enabling it to act as a nucleophile through the oxygen (enol form) or nitrogen (keto form).

Acidity and Basicity

The pKa of this compound is influenced by both the acidic hydroxyl group and the basic quinoline nitrogen. The electron-withdrawing nature of the fluorine atom increases the acidity of the hydroxyl group compared to the non-fluorinated parent compound, 4-hydroxyquinoline.

Synthetic Reactivity

This compound is a versatile intermediate for further chemical modification.

-

O-Alkylation/O-Acylation: The hydroxyl group can be readily alkylated or acylated under basic conditions to form ethers and esters, respectively.

-

N-Alkylation: The ring nitrogen of the predominant keto tautomer can be alkylated, for example, using alkyl halides in the presence of a base.

-

Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation. The position of substitution will be directed by the existing substituents (hydroxyl/oxo and fluorine groups).

Synthesis and Characterization Workflow

A common route for the synthesis of 4-hydroxyquinolines is the Conrad-Limpach reaction or its variations. A generalized workflow for the synthesis and subsequent characterization is outlined below.

// Nodes Reactants [label="Reactants\n(e.g., 3-Fluoroaniline and\nDiethyl malonate)"]; Reaction [label="Cyclization Reaction\n(e.g., Conrad-Limpach)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Reaction Workup\n(Quenching, Extraction)"]; Purification [label="Purification\n(Recrystallization or\nColumn Chromatography)"]; Product [label="Pure this compound", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; Characterization [label="Characterization", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; NMR [label="NMR (¹H, ¹³C, ¹⁹F)"]; MS [label="Mass Spectrometry (MS)"]; IR [label="IR Spectroscopy"]; MP [label="Melting Point (MP)"];